molecular formula C9H15NO3 B1522175 1-Isopropyl-6-oxopiperidine-3-carboxylic acid CAS No. 915922-33-7

1-Isopropyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1522175
CAS No.: 915922-33-7
M. Wt: 185.22 g/mol
InChI Key: AURZNDIACRTZIX-UHFFFAOYSA-N
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Description

1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H15NO3. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the piperidine ring, and a carboxylic acid group at the third position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-6-oxopiperidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of amino acids or their derivatives under specific reaction conditions. The reaction typically requires the use of a strong acid catalyst and heating to promote the formation of the piperidine ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isopropyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and processes, particularly in the context of enzyme inhibition or activation.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

1-Isopropyl-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as 6-oxopiperidine-3-carboxylic acid and other isopropyl-substituted piperidines. The presence of the isopropyl group distinguishes it from its analogs, potentially affecting its reactivity and biological activity. The uniqueness of this compound lies in its specific structural features, which can influence its chemical and biological properties.

Comparison with Similar Compounds

  • 6-oxopiperidine-3-carboxylic acid

  • 1-methyl-6-oxopiperidine-3-carboxylic acid

  • 1-ethyl-6-oxopiperidine-3-carboxylic acid

This comprehensive overview provides a detailed understanding of 1-isopropyl-6-oxopiperidine-3-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-oxo-1-propan-2-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURZNDIACRTZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660747
Record name 6-Oxo-1-(propan-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-33-7
Record name 6-Oxo-1-(propan-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-6-oxopiperidine-3-carboxylic acid
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Reactant of Route 6
1-Isopropyl-6-oxopiperidine-3-carboxylic acid

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